molecular formula C10H11BrN2O2 B3284436 Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- CAS No. 78508-22-2

Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl-

Cat. No.: B3284436
CAS No.: 78508-22-2
M. Wt: 271.11 g/mol
InChI Key: JDQFFZGXAURITO-AATRIKPKSA-N
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Description

Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- is an organic compound characterized by the presence of a bromo and nitro group attached to a phenyl ring, along with an ethenamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- typically involves the nitration of a bromo-substituted phenyl compound followed by the introduction of the ethenamine group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitution and nitration reactions occur efficiently.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromo group can produce various substituted phenyl compounds.

Scientific Research Applications

Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- involves its interaction with molecular targets through its functional groups. The nitro and bromo groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ethenamine moiety can also play a role in the compound’s binding to specific targets, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-nitrophenyl)ethan-1-amine hydrochloride
  • 4-Bromo-2-nitrophenol
  • (4-Bromo-2-nitrophenyl)acetic acid

Uniqueness

Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-(4-bromo-2-nitrophenyl)-N,N-dimethylethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-12(2)6-5-8-3-4-9(11)7-10(8)13(14)15/h3-7H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQFFZGXAURITO-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 27 grams (0.125 mmoles) of 4-bromo-1-methyl-2-nitrobenzene and 1 ml (0.31 moles of N,N-dimethylformamide dimethyl acetal in 120 ml of DMF was heated at 80° C. for 2 hours. After cooling, the reaction was poured onto water and extracted with ethylacetate. Then was dried over sodium sulfate and evaporated to give 36 grams of the titled compound as a purple solid.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
0.31 mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
titled compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl-
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Reactant of Route 3
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